molecular formula C11H10FN3OS B2977821 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 2415584-57-3

5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2977821
CAS No.: 2415584-57-3
M. Wt: 251.28
InChI Key: QYLTVIJIPXMMAK-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridine derivatives This compound features a pyridine ring substituted with fluorine and methyl groups, and an N-(5-methyl-1,3-thiazol-2-yl)carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of a suitable pyridine precursor, followed by the introduction of the fluorine and methyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate thiazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new pharmaceuticals and agrochemicals.

Biology: Biologically, 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. Its interactions with biological targets are being studied for therapeutic applications.

Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific applications.

Mechanism of Action

The mechanism by which 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 5-Fluoro-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

  • 6-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

  • 5-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Uniqueness: 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at strategic positions enhances its binding properties and makes it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6-5-13-11(17-6)15-10(16)9-4-3-8(12)7(2)14-9/h3-5H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLTVIJIPXMMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC(=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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